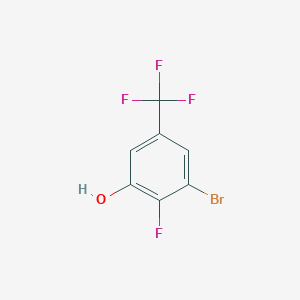

3-Bromo-2-fluoro-5-(trifluoromethyl)phenol

Overview

Description

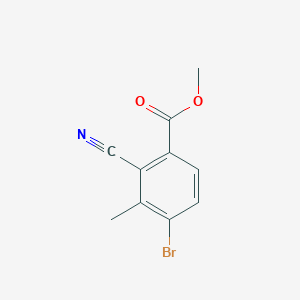

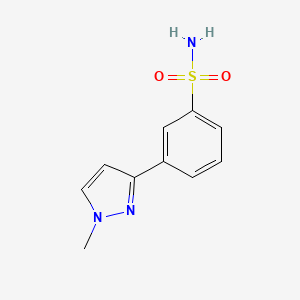

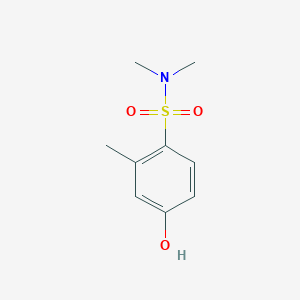

“3-Bromo-2-fluoro-5-(trifluoromethyl)phenol” is an organic compound with the empirical formula C7H4BrF3O and a molecular weight of 241.01 . It is a solid substance and is commonly used as a chemical reagent .

Molecular Structure Analysis

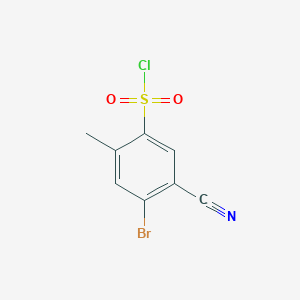

The molecular structure of “3-Bromo-2-fluoro-5-(trifluoromethyl)phenol” can be represented by the SMILES stringOC1=CC(Br)=CC(C(F)(F)F)=C1 . This indicates that the molecule consists of a phenol group (a benzene ring with a hydroxyl group) with bromo, fluoro, and trifluoromethyl substituents. Physical And Chemical Properties Analysis

“3-Bromo-2-fluoro-5-(trifluoromethyl)phenol” has a density of 1.8±0.1 g/cm3 . It has a boiling point of 223.6±35.0 °C at 760 mmHg . The compound’s flash point is 89.0±25.9 °C .Scientific Research Applications

Synthesis of Functionalized Compounds

3-Bromo-2-fluoro-5-(trifluoromethyl)phenol and related compounds are utilized in the synthesis of various functionalized chemical entities. The synthesis of aryl trifluoromethyl ethers and trifluoromethylthiolated arenes from phenols demonstrates the adaptability of these compounds in chemical synthesis, enabling the creation of plant growth regulators like Flurprimidol (Zhou et al., 2016). Biocatalytic methods have also been developed for the direct introduction of fluoroalkyl-groups into organic molecules, enhancing the synthesis of trifluoromethyl-substituted phenols (Simon et al., 2016).

Organic and Fluoroorganic Synthesis

The compound plays a role in organic and fluoroorganic chemistry, used in the fluorination of phenolic compounds to create various fluorinated derivatives, showcasing its significance in the synthesis of materials with desired properties (Koudstaal & Olieman, 2010).

DNA Binding and Biological Activity

Studies have shown that derivatives of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol interact with Salmon sperm DNA, indicating potential biological activity. These interactions, coupled with evaluations of urease inhibition and antioxidant potential, suggest the compound's relevance in biological contexts (Rasool et al., 2021).

Material Synthesis and Characterization

In material science, the compound is used as a building block in the synthesis of hyperbranched poly(arylene ether)s. The synthesized materials show excellent thermal stability and glass transition temperatures, highlighting the compound's utility in creating advanced materials with desirable thermal properties (Banerjee et al., 2009).

Computational and Theoretical Studies

Computational studies on the derivatives of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol have been conducted to understand their molecular structures and properties better. These studies offer insights into the compound's potential applications in forming metal complexes and understanding its chemical stability and reactivity (Tanak, 2019).

Safety And Hazards

This compound is considered harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name |

3-bromo-2-fluoro-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXDUOBPGXWJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-fluoro-5-(trifluoromethyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.